molecular formula C17H14N2O2 B12394262 1-(2-Methoxyphenyl)azo-2-naphthol-d3

1-(2-Methoxyphenyl)azo-2-naphthol-d3

Cat. No.: B12394262
M. Wt: 281.32 g/mol
InChI Key: ALLOLPOYFRLCCX-FIBGUPNXSA-N
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Description

1-(2-Methoxyphenyl)azo-2-naphthol-d3 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 1-(2-Methoxyphenyl)azo-2-naphthol, where three hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves several steps. The general synthetic route includes the diazotization of aniline derivatives followed by coupling with β-naphthol. The reaction conditions typically involve the use of nitrous acid for diazotization and sodium hydroxide for the coupling reaction . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)azo-2-naphthol-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under different conditions, depending on the substituents involved. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

1-(2-Methoxyphenyl)azo-2-naphthol-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)azo-2-naphthol-d3 involves its incorporation into molecules as a stable isotope. This incorporation allows researchers to track and quantify the molecules during various processes. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compounds they are incorporated into, providing valuable insights into drug development and other applications .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)azo-2-naphthol-d3 is unique due to its deuterium labeling. Similar compounds include:

    1-(2-Methoxyphenyl)azo-2-naphthol: The non-deuterated version of the compound.

    Solvent Red 1: Another azo compound used in similar applications.

    Phenylazo-β-naphthol: A related compound used in dye production.

The uniqueness of this compound lies in its stable isotopic labeling, which provides distinct advantages in research applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

281.32 g/mol

IUPAC Name

1-[[2-(trideuteriomethoxy)phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3/i1D3

InChI Key

ALLOLPOYFRLCCX-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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